![molecular formula C12H18F3NO2 B13019545 tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13019545.png)
tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The presence of a trifluoromethyl group adds to its chemical stability and potential biological activity.
Preparation Methods
The synthesis of tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common route includes the formation of the bicyclo[1.1.1]pentane core through carbene insertion into bicyclo[1.1.0]butane or via radical or nucleophilic addition across [1.1.1]propellane The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions
Chemical Reactions Analysis
tert-Butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its rigid bicyclo[1.1.1]pentane core.
Medicine: Its unique structure and functional groups make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the rigid bicyclo[1.1.1]pentane core provides structural stability. This combination allows for precise interactions with biological molecules, potentially leading to significant biological effects .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core but lacks the trifluoromethyl group, making it less chemically stable.
tert-Butyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate:
The presence of the trifluoromethyl group in tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate makes it unique, providing enhanced chemical stability and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H18F3NO2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m1/s1 |
InChI Key |
VEPGRKBSZKOUHZ-CAZGOSDBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C12CC(C1)(C2)C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C12CC(C1)(C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


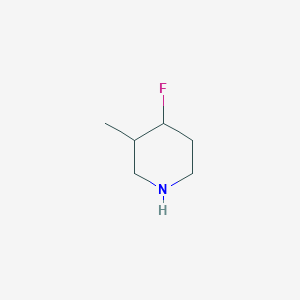
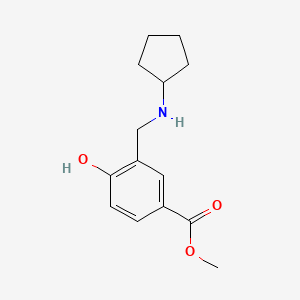
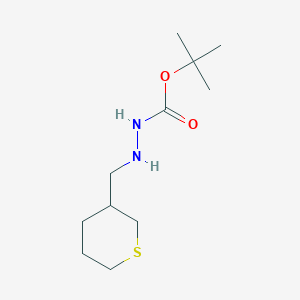
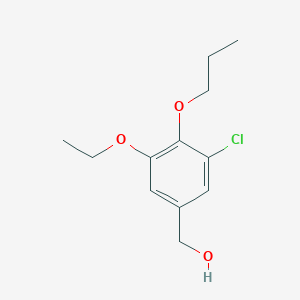
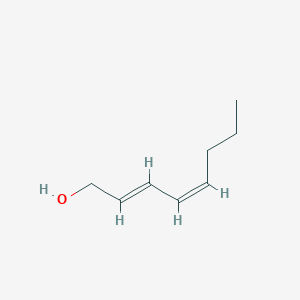
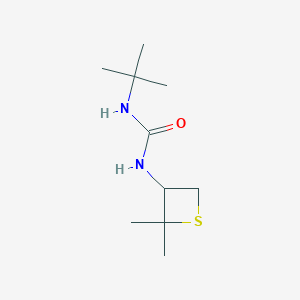
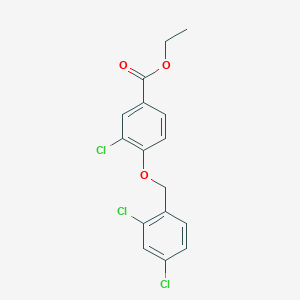
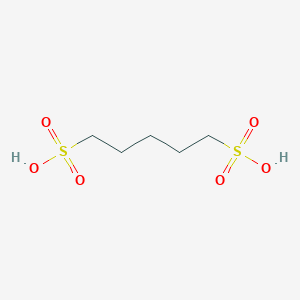
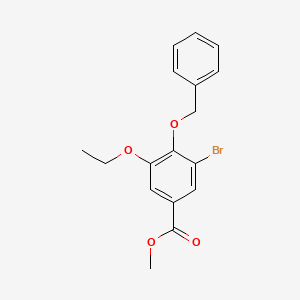
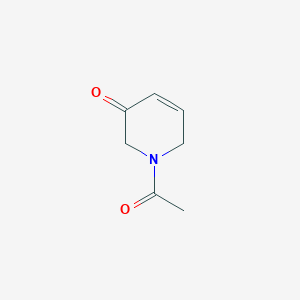
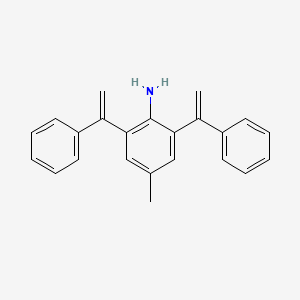
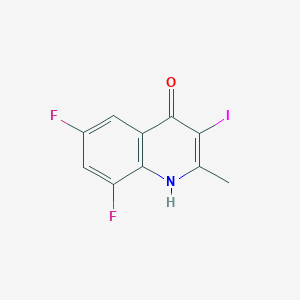
![1,7-Diazaspiro[3.6]decane](/img/structure/B13019519.png)
![3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13019521.png)
